4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole
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Overview
Description
4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C15H15N3S2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.07073984 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant and Antimicrobial Properties
4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole derivatives have been studied for their biological properties. These compounds have shown potential as anticonvulsants, providing protection in animal models at various doses. Some derivatives also exhibited marginal activity against Mycobacterium tuberculosis H37 Rv, indicating potential antimicrobial applications (Küçükgüzel et al., 2004).
Electrochemical Behavior
The electrochemical behavior of related triazole compounds has been examined in aqueous-alcoholic media, focusing on their electrooxidation properties. These studies can provide insights into the electrochemical applications of such compounds, including in sensors or as corrosion inhibitors (Fotouhi, Hajilari, & Heravi, 2002).
Corrosion Inhibition
Triazole derivatives have demonstrated significant potential as corrosion inhibitors, especially for mild steel in acidic environments. Studies have found that certain triazole derivatives are highly effective, offering up to 99.6% inhibition efficiency. This suggests their application in industries where corrosion resistance is critical (Bentiss et al., 2007).
Protective Effects Against Oxidative Stress
Some 1,2,4-triazole derivatives have been investigated for their potential to ameliorate ethanol-induced oxidative stress in mice. This suggests their application in therapeutic strategies against oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).
Antileishmanial Activity
4-amino-1,2,4-triazole derivatives have been studied for their antileishmanial activity. Theoretical calculations and biological testing suggest that these compounds could be effective against Leishmania infantum promastigots, indicating potential therapeutic applications (Süleymanoğlu et al., 2017).
Synthesis and Chemical Properties
Research has been conducted on the synthesis and chemical properties of 1,2,4-triazole derivatives, focusing on their potential as pesticides, anticonvulsants, analgesics, antitumor, and antibacterial agents. This underscores the broad spectrum of possible applications for these compounds in pharmaceutical and agricultural industries (Suhak, Panasenko, & Knysh, 2018).
Future Directions
The future directions for research on “4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole” and similar triazole compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the versatile biological activities of triazole compounds, they could be investigated for potential applications in various drug classes .
Properties
IUPAC Name |
4-methyl-3-(2-phenylethylsulfanyl)-5-thiophen-2-yl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c1-18-14(13-8-5-10-19-13)16-17-15(18)20-11-9-12-6-3-2-4-7-12/h2-8,10H,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYGTSLWENOQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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